2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
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Overview
Description
2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. The initial step often includes the formation of the chromen core, followed by the introduction of the propyl group at the 4-position. The tert-butoxycarbonyl (Boc) protected norvalinate is then attached to the chromen core through an esterification reaction. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Chemical Reactions Analysis
2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chromen core, especially at the 7-position, using reagents like sodium hydride and alkyl halides
Scientific Research Applications
2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromen core is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The Boc-protected norvalinate moiety can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can be compared with other chromen derivatives such as:
2-oxo-4-propyl-2H-chromen-7-yl acetate: This compound has similar structural features but lacks the Boc-protected norvalinate moiety, which may affect its biological activity and stability.
2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: This derivative has a glucopyranoside group, which can influence its solubility and bioactivity.
(2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid:
These comparisons highlight the unique features of this compound, particularly its Boc-protected norvalinate moiety, which can enhance its stability and bioavailability.
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C22H29NO6/c1-6-8-14-12-19(24)28-18-13-15(10-11-16(14)18)27-20(25)17(9-7-2)23-21(26)29-22(3,4)5/h10-13,17H,6-9H2,1-5H3,(H,23,26) |
InChI Key |
LPEXQJKOPMYZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(CCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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